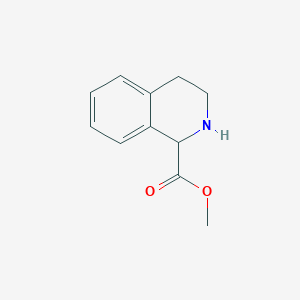

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDOBPOVDNLWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602872 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32909-74-3 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Tetrahydroisoquinoline Core

An In-Depth Technical Guide to the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1] Its rigid, conformationally constrained framework is a cornerstone in the design of a multitude of biologically active compounds, including alkaloids and pharmaceuticals targeting various receptors and enzymes.[1][2][3] Within this esteemed class of heterocycles, derivatives bearing a carboxylic acid or ester functionality at the C1 position, such as this compound, represent particularly valuable chiral building blocks.[3][4][5] They serve as constrained analogs of aromatic amino acids like phenylalanine and are pivotal intermediates in the synthesis of complex peptide-based drugs and other pharmacologically relevant molecules.

This guide provides a comprehensive examination of the primary synthetic strategies for accessing this compound. We will delve into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for the two most robust and widely employed methodologies: the Pictet-Spengler reaction and a multi-step approach commencing with a Bischler-Napieralski cyclization. The objective is not merely to present procedures, but to impart a deeper understanding of the causality behind experimental choices, enabling researchers to adapt and optimize these syntheses for their specific applications.

Part 1: The Pictet-Spengler Reaction: An Elegant and Convergent Approach

First described in 1911 by Amé Pictet and Theodor Spengler, this reaction has remained a cornerstone of heterocyclic chemistry for its efficiency in constructing the THIQ skeleton.[6][7][8] It is a special case of the Mannich reaction, involving the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular cyclization.[7]

Core Principle and Mechanism

The synthesis of this compound via the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with a methyl glyoxylate equivalent under acidic conditions. The reaction proceeds through the formation of a key iminium ion intermediate, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to forge the new carbon-carbon bond and close the heterocyclic ring.[9][10]

The causality behind this mechanism is clear: the acid catalyst serves a dual purpose. First, it protonates the carbonyl oxygen of the glyoxylate, activating it for nucleophilic attack by the amine. Second, after the initial condensation and dehydration, it facilitates the formation of the highly electrophilic N-acyliminium ion, which is essential for the subsequent ring-closing cyclization. The presence of electron-donating groups on the phenyl ring of the starting amine significantly accelerates this cyclization step by increasing the nucleophilicity of the aromatic system.[9]

Caption: Workflow of the Pictet-Spengler synthesis.

Detailed Experimental Protocol

This protocol describes a representative synthesis using phenethylamine and methyl glyoxylate. It is designed as a self-validating system where monitoring by Thin Layer Chromatography (TLC) at key stages ensures reaction completion before proceeding.

Materials and Reagents:

-

Phenethylamine

-

Methyl glyoxylate (often used as a solution in toluene or as the dimethyl acetal)

-

Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).

-

Addition of Reactants: Add phenethylamine (1.0 eq). Cool the solution to 0 °C in an ice bath. To this stirred solution, add methyl glyoxylate (1.1 eq) dropwise.

-

Initiation of Cyclization: Slowly add the acid catalyst, such as trifluoroacetic acid (TFA, 1.5 eq), to the reaction mixture while maintaining the temperature at 0 °C. Expertise Insight: The slow addition of acid is critical to control the exotherm and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 30:70 Ethyl Acetate:Hexanes mobile phase) until the starting amine spot is consumed.

-

Aqueous Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate. Trustworthiness Check: The basic wash is crucial to neutralize the acid catalyst and remove any acidic byproducts. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

-

Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for isolating the pure product.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum to yield this compound as a pale yellow oil or solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: The Bischler-Napieralski Approach: A Multi-Step Strategy

An alternative and highly versatile route to 1-substituted THIQs is the Bischler-Napieralski reaction.[11] This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[12][13] This pathway is particularly useful when the desired substitution pattern is not readily accessible via the Pictet-Spengler reaction.

Overall Synthetic Strategy

The synthesis of the target ester via this route is a three-stage process. It begins with the N-acylation of a phenethylamine derivative, followed by the core Bischler-Napieralski cyclization, and concludes with the reduction of the resulting imine.

Caption: The three-stage workflow for THIQ synthesis.

Mechanism of the Core Cyclization

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[11] The mechanism is initiated by the activation of the amide carbonyl oxygen by a Lewis acidic dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). This activation enhances the electrophilicity of the carbonyl carbon. Two main mechanistic pathways are proposed: one involving a nitrilium ion intermediate and another proceeding via a dichlorophosphoryl imine-ester.[11] In both cases, the key event is the intramolecular attack of the electron-rich aromatic ring onto the activated amide moiety to form the new ring, followed by elimination to yield the 3,4-dihydroisoquinoline.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from phenethylamine, which is first acylated and then subjected to cyclization and reduction. To obtain the target 1-carboxylate, one would start with an appropriate N-acylated phenylalanine derivative. For clarity, the general protocol for a 1-substituted THIQ is presented.

Step A: Synthesis of N-(2-Phenylethyl)acetamide

-

Dissolve phenethylamine (1.0 eq) in DCM in a flask and cool to 0 °C.

-

Add a base such as triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

-

Perform an aqueous work-up by washing with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide, which is often pure enough for the next step.

Step B: Bischler-Napieralski Cyclization

-

Place the N-(2-Phenylethyl)acetamide (1.0 eq) in a flask with a reflux condenser.

-

Add a solvent such as anhydrous acetonitrile or toluene.

-

Add the dehydrating agent, typically phosphoryl chloride (POCl₃, 2-3 eq), slowly at 0 °C.

-

Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution until pH > 10.

-

Extract the product with a suitable solvent like toluene or ether. Dry the combined organic layers and concentrate to give the crude 1-methyl-3,4-dihydroisoquinoline.

Step C: Reduction to Tetrahydroisoquinoline

-

Dissolve the crude dihydroisoquinoline from Step B in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise. Expertise Insight: Portion-wise addition is essential to control the vigorous evolution of hydrogen gas.

-

Stir the reaction at room temperature for 1-3 hours until the imine is fully reduced (monitor by TLC).

-

Quench the reaction by adding water, then remove the methanol via rotary evaporation.

-

Extract the aqueous residue with DCM or ethyl acetate. Dry and concentrate the organic extracts.

-

Purify the final product by column chromatography to yield the 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Part 3: Comparative Analysis and Strategic Selection

The choice between the Pictet-Spengler and Bischler-Napieralski routes depends on the desired substitution pattern, the availability of starting materials, and considerations of reaction efficiency.

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Route |

| Number of Steps | Typically one pot | 2-3 steps (Acylation, Cyclization, Reduction) |

| Atom Economy | High; only water is lost. | Moderate; involves stoichiometric reagents and protecting groups. |

| Reaction Conditions | Generally milder (acidic, RT to mild heat). | Can require harsher conditions (refluxing POCl₃). |

| Substrate Scope | Excellent for aldehydes; less effective for ketones.[2] Works best with electron-rich arylethylamines.[10] | Broad scope for N-acyl derivatives. Less sensitive to electronic effects on the aryl ring. |

| Stereocontrol | Can be made highly stereoselective with chiral catalysts or auxiliaries. | Stereocenter is formed during the reduction step, which can be controlled with chiral reducing agents or catalysts.[13] |

| Key Intermediate | Iminium Ion | 3,4-Dihydroisoquinoline |

Strategic Recommendation: For the direct synthesis of this compound from simple, commercially available precursors like phenethylamine and methyl glyoxylate, the Pictet-Spengler reaction is the more efficient and direct method. The Bischler-Napieralski approach offers greater flexibility and is the preferred method when building more complex, substituted THIQ cores where the requisite N-acyl phenylethylamine is more accessible than the corresponding aldehyde or ketone for a Pictet-Spengler reaction.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. name-reaction.com [name-reaction.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. The narrative emphasizes the "why" behind the "how," offering insights into the strategic selection and interpretation of spectroscopic data. This self-validating system of protocols is designed to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

Foundational Strategy: A Multi-Spectroscopic Approach

The structural elucidation of a novel or synthesized molecule like this compound necessitates a multi-pronged analytical approach. No single technique can provide the requisite level of detail and certainty. Therefore, we will employ a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. This integrated strategy allows for the corroboration of data, leading to a robust and defensible structural assignment.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry serves as our initial analytical checkpoint, providing the molecular weight and elemental composition of the target compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation and Expected Results

For this compound (C₁₁H₁₃NO₂), the expected exact mass of the molecular ion [M] is 191.0946 g/mol . In positive mode ESI-HRMS, we would anticipate observing the protonated molecule [M+H]⁺ at m/z 192.1024. The high-resolution data allows for the confirmation of the elemental formula.

Fragmentation Pattern Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of isoquinoline alkaloids is well-documented and can provide valuable structural information.[1] Key expected fragmentation pathways for this molecule would involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the tetrahydroisoquinoline ring. The stability of the aromatic ring often leads to characteristic fragment ions.[2][3]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected Spectral Features

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3350-3300 | N-H (secondary amine) | Stretching |

| ~3050-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1740-1720 | C=O (ester) | Stretching |

| ~1600, ~1475 | C=C (aromatic) | Stretching |

| ~1250-1150 | C-O (ester) | Stretching |

| ~750-700 | C-H (ortho-disubstituted aromatic) | Out-of-plane Bending |

The presence of a sharp, strong absorption around 1730 cm⁻¹ is a key indicator of the ester carbonyl group. The N-H stretch, appearing as a medium intensity band in the 3300 cm⁻¹ region, confirms the secondary amine of the tetrahydroisoquinoline ring system.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a detailed picture of the carbon skeleton and the connectivity of atoms.

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Ar-H |

| ~4.50 | t | 1H | H-1 |

| ~3.75 | s | 3H | OCH₃ |

| ~3.40-3.20 | m | 2H | H-3 |

| ~3.00-2.80 | m | 2H | H-4 |

| ~2.10 | br s | 1H | NH |

-

Aromatic Protons (δ 7.20-7.00): The complex multiplet in this region is characteristic of the four protons on the benzene ring.

-

H-1 Proton (δ ~4.50): This methine proton is adjacent to the nitrogen and the ester group, leading to a downfield shift. It is expected to be a triplet due to coupling with the two H-3 protons.

-

Methyl Ester Protons (δ ~3.75): The singlet integrating to three protons is a classic signature of a methyl ester.

-

H-3 and H-4 Protons (δ ~3.40-2.80): These methylene protons of the tetrahydroisoquinoline ring will appear as multiplets due to coupling with each other and with the H-1 and NH protons.

-

NH Proton (δ ~2.10): The broad singlet is characteristic of an amine proton, which often exhibits variable chemical shift and broadness due to exchange.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~172.0 | C=O | C=O (Ester) |

| ~138.0, ~134.0 | C (quat) | Ar-C (quat) |

| ~129.0-126.0 | CH | Ar-CH |

| ~58.0 | CH | C-1 |

| ~52.0 | CH₃ | OCH₃ |

| ~45.0 | CH₂ | C-3 |

| ~29.0 | CH₂ | C-4 |

-

Carbonyl Carbon (δ ~172.0): The downfield signal is indicative of the ester carbonyl carbon.

-

Aromatic Carbons (δ ~138.0-126.0): The signals in this region correspond to the six carbons of the benzene ring. Quaternary carbons will have a lower intensity.

-

C-1 Carbon (δ ~58.0): This methine carbon is shifted downfield due to the attachment of the nitrogen and the ester group.

-

Methyl Ester Carbon (δ ~52.0): The signal for the methyl group of the ester.

-

C-3 and C-4 Carbons (δ ~45.0, ~29.0): The aliphatic methylene carbons of the heterocyclic ring.

2D NMR Spectroscopy: Assembling the Pieces

2D NMR experiments are crucial for unambiguously connecting the atoms within the molecule.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. We would expect to see correlations between H-1 and the H-3 protons, and between the H-3 and H-4 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different fragments of the molecule.

Key Expected HMBC Correlations:

Caption: Key expected HMBC correlations for structural confirmation.

-

A correlation from the H-1 proton to the ester carbonyl carbon would confirm the position of the ester group at C-1.

-

Correlations from the H-1 proton to the aromatic carbon C-8a would link the heterocyclic ring to the benzene ring.

-

Correlations from the methyl ester protons to the ester carbonyl carbon would confirm the methyl ester functionality.

-

Correlations from the H-4 protons to the aromatic carbon C-5 would further solidify the fusion of the two rings.

Final Structure Confirmation and Conclusion

By integrating the data from HRMS, FTIR, ¹H NMR, ¹³C NMR, and 2D NMR experiments, a definitive and unambiguous structure of this compound can be established. Each piece of spectroscopic evidence corroborates the others, forming a self-validating dataset that meets the highest standards of scientific rigor. This systematic approach ensures that researchers and drug development professionals can proceed with confidence in the identity and purity of their synthesized compounds.

References

- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds that are widespread throughout the plant kingdom.[1][2][3] Since the isolation of the first member of this family, morphine, from the opium poppy in the early 19th century, these molecules have captivated the attention of chemists and pharmacologists alike.[1] Their profound physiological effects have led to the development of numerous pharmaceuticals, including analgesics, antitussives, and antimicrobial agents.[1][4][5] This guide provides a comprehensive overview of the discovery, history, biosynthesis, and chemical synthesis of THIQ alkaloids, intended for researchers, scientists, and professionals in the field of drug development.

The core structure of these alkaloids, the 1,2,3,4-tetrahydroisoquinoline ring system, is biosynthetically derived from aromatic amino acids, typically tyrosine or phenylalanine.[2] The remarkable diversity within this alkaloid family arises from various substitutions on the core structure and subsequent enzymatic modifications. This guide will delve into the key historical milestones, from the initial isolation and structural elucidation of prominent members like morphine and codeine to the pivotal discovery of the Pictet-Spengler reaction, which laid the foundation for both understanding their biosynthesis and enabling their laboratory synthesis. We will explore the intricate enzymatic pathways that nature employs to construct these complex molecules and trace the evolution of synthetic strategies developed by chemists to access these valuable compounds.

The Dawn of Discovery: From Opium to a New Class of Molecules

The history of THIQ alkaloids is inextricably linked with the opium poppy, Papaver somniferum. For centuries, opium has been utilized for its potent analgesic and narcotic properties.[6] In 1805, the German pharmacist Friedrich Sertürner isolated the primary active constituent of opium, which he named "morphine" after Morpheus, the Greek god of dreams.[6][7] This marked the dawn of alkaloid chemistry and the first instance of isolating a pure, active compound from a plant source. Shortly after, in 1832, Pierre Robiquet isolated another component of opium, codeine.[6]

The structural elucidation of these complex molecules, however, proved to be a formidable challenge that spanned over a century.[8] Through a series of degradation experiments and chemical transformations, the fundamental phenanthrene nucleus of morphine was established.[8][9] The complete, correct structure of morphine was proposed by Robert Robinson in 1925 and was eventually confirmed by X-ray crystallography in 1968.[6] These early investigations into the structures of morphine and codeine laid the groundwork for understanding the broader class of benzylisoquinoline alkaloids.

Unraveling the Core Structure: The Contribution of Pictet and Spengler

A pivotal moment in the history of THIQ alkaloids came in 1911 when Amé Pictet and Theodor Spengler reported a new chemical reaction.[10][11][12] They discovered that reacting a β-arylethylamine with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions led to the formation of a tetrahydroisoquinoline ring system.[10][11][13] This reaction, now famously known as the Pictet-Spengler reaction, was initially demonstrated through the condensation of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid.[10][11][13]

The significance of this discovery extended far beyond synthetic chemistry. It provided a plausible hypothesis for the biosynthesis of THIQ alkaloids in plants. The reaction's ability to proceed under mild, physiologically relevant conditions suggested that a similar process could be occurring enzymatically in nature. This insight was foundational to unraveling the intricate biosynthetic pathways of this diverse family of natural products.

The Pictet-Spengler Reaction Mechanism

The reaction proceeds through two main steps:

-

Iminium Ion Formation: The β-arylethylamine first condenses with the aldehyde or ketone to form a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular fashion, leading to the closure of the new heterocyclic ring and the formation of the tetrahydroisoquinoline core.

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Nature's Blueprint: The Biosynthetic Pathway

The biosynthesis of THIQ alkaloids in plants is a testament to the elegance and efficiency of enzymatic catalysis. The central building blocks for this diverse family of compounds are derived from the amino acid L-tyrosine.[2][14][15] L-tyrosine is converted into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[14][15][16]

The cornerstone of THIQ alkaloid biosynthesis is the enzymatic equivalent of the Pictet-Spengler reaction, catalyzed by the enzyme norcoclaurine synthase (NCS) .[4][5][14][16] NCS facilitates the stereoselective condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the central precursor to the vast majority of benzylisoquinoline alkaloids (BIAs).[16][17][18][19] This enzyme is highly specific and ensures the formation of the correct stereoisomer, which is crucial for the subsequent biological activity of the downstream alkaloids.

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the key branchpoint intermediate, (S)-reticuline.[18][20] (S)-reticuline serves as the precursor for a wide array of structurally diverse BIA classes, including:

-

Morphinans (e.g., morphine, codeine)

-

Protoberberines (e.g., berberine)

-

Phthalideisoquinolines (e.g., noscapine)

-

Aporphines (e.g., magnoflorine)

-

Bisbenzylisoquinolines (e.g., tubocurarine)

The enzymes involved in these transformations include methyltransferases, cytochrome P450 monooxygenases, and oxidoreductases.[14][15]

Caption: Simplified biosynthetic pathway of benzylisoquinoline alkaloids.

The Chemist's Art: Evolution of Synthetic Strategies

The rich pharmacological activities of THIQ alkaloids have made them attractive targets for chemical synthesis. The Pictet-Spengler reaction remains a cornerstone of THIQ synthesis, and its utility has been expanded through the development of various catalysts and reaction conditions to improve yields and stereoselectivity.[10][11]

Beyond the classical Pictet-Spengler approach, numerous other synthetic methodologies have been developed to construct the THIQ scaffold and its more complex derivatives. These include:

-

Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction of the resulting dihydroisoquinoline to the THIQ.

-

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde and an aminoacetal.

-

Asymmetric Synthesis: Modern synthetic efforts have increasingly focused on the development of enantioselective methods to produce chiral THIQ alkaloids. This has been achieved through the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.

The total synthesis of complex THIQ alkaloids, such as morphine and ecteinascidin 743, represents some of the most impressive achievements in the field of organic synthesis, showcasing the ingenuity and power of modern chemical methods.[20]

Pharmacological Significance and Therapeutic Potential

Tetrahydroisoquinoline alkaloids exhibit an exceptionally broad range of pharmacological activities, which has led to their widespread use in medicine.[1][3][20][21] The specific biological effects are highly dependent on the substitution pattern of the THIQ core and the overall three-dimensional structure of the molecule.

| Alkaloid Class | Representative Compound(s) | Primary Pharmacological Activity | Therapeutic Use/Potential |

| Morphinans | Morphine, Codeine | µ-Opioid receptor agonist | Analgesic (pain relief), Antitussive (cough suppressant)[4][5][6] |

| Protoberberines | Berberine | Antimicrobial, Anticancer, Antidiabetic | Treatment of bacterial infections, Potential anticancer and metabolic syndrome therapy[2][4] |

| Phthalideisoquinolines | Noscapine | Antitussive, Anticancer | Cough suppressant, Potential anticancer agent (mitotic inhibitor)[2][4] |

| Bisbenzylisoquinolines | Tubocurarine | Nicotinic acetylcholine receptor antagonist | Skeletal muscle relaxant (historical)[22] |

| Simple THIQs | Salsolinol | Neurotoxin (potential) | Implicated in the neurochemistry of alcoholism and Parkinson's disease[22] |

The diverse biological activities of THIQ alkaloids continue to inspire the design and synthesis of novel therapeutic agents. Researchers are actively exploring the structure-activity relationships of these compounds to develop new drugs with improved efficacy and reduced side effects.[6][9]

Key Methodologies in THIQ Research

The study of tetrahydroisoquinoline alkaloids employs a range of analytical and synthetic techniques. Below are representative protocols for the isolation and synthesis of these compounds.

Experimental Protocol 1: General Procedure for Isolation of Alkaloids from Plant Material

Objective: To extract and purify THIQ alkaloids from a plant source.

Methodology:

-

Extraction:

-

The dried and powdered plant material is macerated with a suitable organic solvent (e.g., methanol or ethanol), often acidified with a small amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the extraction of the basic alkaloids as their salts.

-

The extraction is typically performed over several days with agitation, followed by filtration.

-

-

Acid-Base Partitioning:

-

The solvent from the crude extract is removed under reduced pressure.

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl).

-

This acidic solution is then washed with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities.

-

The aqueous layer is then basified (e.g., with ammonium hydroxide or sodium carbonate) to a pH of 9-10, which deprotonates the alkaloid salts, converting them into their free base form.

-

The free base alkaloids are then extracted into an immiscible organic solvent (e.g., dichloromethane or chloroform).

-

-

Purification:

-

The organic extract containing the crude alkaloids is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated.

-

The crude alkaloid mixture is then subjected to chromatographic techniques for purification. This may include column chromatography on silica gel or alumina, or more advanced techniques like preparative high-performance liquid chromatography (HPLC).

-

Experimental Protocol 2: A Representative Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

Objective: To synthesize a simple 1-substituted tetrahydroisoquinoline.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the β-arylethylamine (e.g., phenethylamine) in a suitable solvent (e.g., toluene or dichloromethane).

-

Add the aldehyde (e.g., acetaldehyde) to the solution.

-

-

Acid Catalysis and Cyclization:

-

Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

-

The reaction mixture is then heated to reflux for several hours to drive the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel to yield the pure tetrahydroisoquinoline.

-

Caption: General workflow for a Pictet-Spengler synthesis.

Conclusion and Future Directions

The journey of tetrahydroisoquinoline alkaloids, from their discovery in medicinal plants to their synthesis in the laboratory, has been a rich and dynamic field of scientific inquiry. These compounds have not only provided us with invaluable medicines but have also deepened our understanding of natural product biosynthesis and the art of chemical synthesis.

Future research in this area will likely focus on several key aspects:

-

Enzyme Engineering and Synthetic Biology: The elucidation of biosynthetic pathways is paving the way for the production of THIQ alkaloids in microbial systems.[23][24][25] This approach offers a sustainable and scalable alternative to plant extraction or complex chemical synthesis.

-

Discovery of New Alkaloids and Bioactivities: Continued exploration of the plant kingdom, particularly using modern analytical techniques, will undoubtedly lead to the discovery of new THIQ alkaloids with novel biological activities.[21][26][27]

-

Development of Novel Synthetic Methodologies: The demand for efficient and stereoselective syntheses of THIQ alkaloids will continue to drive innovation in synthetic organic chemistry.

-

Pharmacological and Mechanistic Studies: A deeper understanding of the molecular targets and mechanisms of action of these alkaloids will be crucial for the development of the next generation of THIQ-based therapeutics.

The history of tetrahydroisoquinoline alkaloids is a compelling narrative of scientific discovery, and their future promises continued excitement and innovation at the interface of chemistry, biology, and medicine.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morphine structural elucidation-2 | PDF [slideshare.net]

- 9. Morphine chemistry | PPT [slideshare.net]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Pictet–Spengler reaction | www.wenxuecity.com [wenxuecity.com]

- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 15. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 23. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targeting of Tetrahydroisoquinoline Derivatives

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to engage a wide array of biological targets.[1][2] This heterocyclic motif is prevalent in numerous natural alkaloids and has inspired the synthesis of countless derivatives, leading to a rich and diverse pharmacology.[3][4] Compounds built around the THIQ core have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5]

This technical guide offers a comprehensive exploration of the key molecular targets of THIQ derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only an overview of the therapeutic landscape but also field-proven insights into the underlying mechanisms of action and the practical experimental workflows required to validate and advance these promising compounds. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative scientific literature.

Core Synthetic Strategies for THIQ Scaffolds

The therapeutic versatility of THIQ derivatives is intrinsically linked to the chemical tractability of the core scaffold. A foundational understanding of its synthesis is crucial for designing novel analogues with tailored pharmacological profiles. The two most venerable and widely adopted methods for constructing the THIQ framework are the Pictet-Spengler and Bischler-Napieralski reactions.[1][6]

-

The Pictet-Spengler Reaction : This elegant reaction builds the THIQ core in a single pot by condensing a β-phenylethylamine with an aldehyde or ketone. An acid-catalyzed intramolecular electrophilic substitution reaction then ensues, forming the heterocyclic ring.[1] The power of this method lies in its ability to translate the stereochemistry of the starting amine to the final product, making it a mainstay in asymmetric synthesis.[1]

-

The Bischler-Napieralski Reaction : This robust, two-stage process begins with the N-acylation of a β-phenylethylamine. The resulting amide is then subjected to a dehydrative cyclization using a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate. This intermediate is subsequently reduced to the final 1,2,3,4-tetrahydroisoquinoline product.[1] The operational simplicity and tolerance for a broad range of functional groups make it a workhorse in medicinal chemistry.

Beyond these classical methods, contemporary organic synthesis has introduced powerful alternatives, including multi-component reactions (MCRs) and transition-metal-catalyzed intramolecular hydroaminations, which provide rapid access to highly complex and diversely functionalized THIQ libraries.[1]

Key Therapeutic Areas and Molecular Targets

The structural rigidity and three-dimensional character of the THIQ nucleus allow its derivatives to bind with high affinity and specificity to a diverse range of protein targets. This section details the most significant therapeutic applications and the corresponding molecular mechanisms.

Oncology

THIQ derivatives represent a formidable class of anticancer agents, exerting their effects through the modulation of multiple oncogenic pathways.[7] Their therapeutic action is multifaceted, targeting key processes from signal transduction and angiogenesis to cell division.

-

KRas Inhibition: The Kirsten Rat Sarcoma (KRas) oncogene is a frequently mutated driver in many aggressive cancers, including colorectal, pancreatic, and lung malignancies.[8] Historically considered "undruggable," KRas has recently become a tractable target. Novel THIQ derivatives have been developed as potent KRas inhibitors. For example, compound GM-3-18 has demonstrated significant inhibitory activity against various colon cancer cell lines, with IC₅₀ values ranging from 0.9 µM to 10.7 µM.[8]

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[9][10] Its aberrant activation is a common feature in cancer, making it a prime target for therapeutic intervention.[11] THIQ-based compounds have been designed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR, effectively shutting down pro-survival signals in cancer cells.[12]

-

VEGF Receptor Inhibition: Angiogenesis, the formation of new blood vessels, is essential for providing nutrients to growing tumors.[8] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process. The THIQ alkaloid Trabectedin (Yondelis®), isolated from a marine tunicate, has been shown to inhibit the expression of VEGF mRNA, contributing to its anti-tumor effects.[8] Other synthetic THIQs, such as GM-3-121 , have demonstrated potent anti-angiogenic activity with an IC₅₀ of 1.72 µM.[8]

-

Tubulin Polymerization Disruption: The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics. Certain steroidomimetic THIQ derivatives have been identified as potent microtubule disruptors.[13] They inhibit the polymerization of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

-

Selective Estrogen Receptor Modulators (SERMs): In hormone-driven cancers such as estrogen receptor-positive (ER+) breast cancer, the ER acts as a ligand-activated transcription factor that promotes cell proliferation.[13] THIQ derivatives have been engineered as non-steroidal SERMs. These compounds act as antagonists, blocking the binding of estrogen to the ER in breast tissue, thereby inhibiting the growth of cancer cells.[13]

| THIQ Derivative | Target | Cancer Type | Reported IC₅₀ | Reference |

| GM-3-18 | KRas | Colon Cancer | 0.9 - 10.7 µM | [8] |

| GM-3-121 | Angiogenesis | (In vitro model) | 1.72 µM | [8] |

| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | Cytotoxicity | Breast (MCF-7), Endometrial (Ishikawa) | 0.61 µg/ml, 0.09 µg/ml | [13] |

| Trabectedin | DNA binding, VEGF | Soft Tissue Sarcoma | (Clinically used) | [8] |

Table 1: Examples of Anticancer THIQ Derivatives and their Activities.

Neurodegenerative and Central Nervous System (CNS) Disorders

The THIQ scaffold is structurally related to dopamine and other catecholamine neurotransmitters, making it an ideal starting point for the design of CNS-active agents.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a strategy used to treat depression and Parkinson's disease. Certain THIQ derivatives, such as 1-methyl-THIQ, are well-characterized inhibitors of MAO.[1] By inhibiting MAO-dependent dopamine catabolism, these compounds can reduce oxidative stress and provide neuroprotective effects.[1][14] Many THIQs act as reversible and competitive inhibitors, often with selectivity for the MAO-A isoform.[15]

Dopamine receptors are G-protein coupled receptors that play a crucial role in motor control, cognition, and reward. There are five main subtypes, broadly classified as D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄).[16] Dysregulation of dopaminergic signaling is implicated in Parkinson's disease, schizophrenia, and addiction. THIQ derivatives have been extensively explored as ligands for these receptors.[17][18]

-

D₂/D₃ Receptor Ligands: Many THIQs show high affinity for D₂ and D₃ receptors, acting as either agonists or antagonists depending on their substitution patterns.[16][19] For example, 6,7-dimethoxy-THIQ derivatives have been shown to bind to D₃ receptors with nanomolar affinity, making them promising candidates for the development of novel antipsychotics.[16][17]

It is noteworthy that some simple THIQs can be formed endogenously in the brain. For instance, the condensation of dopamine with acetaldehyde (a metabolite of ethanol) can form salsolinol, a THIQ derivative.[20] Salsolinol has been implicated in the selective degeneration of dopaminergic neurons by impairing mitochondrial function, increasing oxidative stress, and triggering apoptosis, suggesting a potential role in alcohol-related Parkinsonism.[20][21] This highlights the dual nature of the THIQ scaffold, where specific structural features dictate a compound's shift from neuroprotective to neurotoxic.

Infectious Diseases

The THIQ scaffold has also proven to be a valuable template for the development of anti-infective agents, particularly antivirals.

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase to convert its RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric pocket on the enzyme, locking it in an inactive conformation. Several novel THIQ derivatives have been identified as potent NNRTIs, adopting a characteristic "butterfly-like" conformation within the binding pocket and inhibiting the polymerase activity of HIV RT in the nanomolar range.[1] Some of these compounds have also been shown to prevent HIV-induced cell death in vitro.[1]

The antiviral potential of THIQs extends beyond HIV. Derivatives of the related isoquinoline alkaloid, palmatine, inhibit the replication of flaviviruses like West Nile, Zika, and Dengue.[22] More recently, novel THIQ-based heterocyclic compounds have been developed that efficiently inhibit SARS-CoV-2 infection in vitro.[22][23] Compound trans-1 , for example, was found to inhibit the SARS-CoV-2 Delta variant in human lung cells with an EC₅₀ of 2.78 µM, demonstrating a potentially unique antiviral mechanism.[22]

Experimental Workflows for Target Validation and Compound Screening

The successful development of THIQ-based therapeutics requires robust and reproducible experimental protocols. This section provides step-by-step methodologies for key assays used to characterize the activity of these compounds.

General Experimental Workflow

The process of identifying and characterizing a novel THIQ derivative typically follows a standardized, yet adaptable, workflow. This involves primary screening to identify hits, secondary assays to confirm activity and determine potency, and mechanistic studies to elucidate the mode of action.

Protocol: Cell Viability Assay (MTT/MTS Assay)

Causality: This assay is a foundational step in anticancer drug discovery. It measures the metabolic activity of cells, which correlates with cell number and viability. A reduction in metabolic activity in the presence of a THIQ derivative indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the THIQ derivatives in appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe an effect on cell proliferation.

-

Reagent Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals. If using MTS, the product is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Western Blot for PI3K/Akt Pathway Inhibition

Causality: This protocol provides a direct mechanistic readout of target engagement. By measuring the phosphorylation status of key proteins in a signaling cascade, one can confirm that a THIQ derivative is inhibiting the intended kinase. A decrease in the phosphorylated form of Akt (p-Akt) relative to total Akt indicates inhibition of an upstream kinase like PI3K.

Methodology:

-

Cell Treatment and Lysis: Grow cells to ~80% confluency, serum starve them overnight (to reduce basal pathway activity), and then treat with the THIQ inhibitor for a defined period (e.g., 2 hours). Stimulate the pathway with a growth factor (e.g., EGF or insulin) for the last 15-30 minutes of the treatment. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroisoquinoline scaffold is a remarkably versatile and enduringly relevant platform for modern drug discovery. Its derivatives have demonstrated potent and clinically significant activity against a wide range of therapeutic targets in oncology, neurobiology, and infectious disease. The continued exploration of this chemical space, aided by advanced synthetic methodologies and a deeper understanding of molecular pharmacology, promises to deliver the next generation of innovative medicines.

Future efforts will likely focus on the development of multi-target ligands and covalent inhibitors to enhance efficacy and overcome drug resistance. The creation of THIQ-based PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of disease-causing proteins represents another exciting frontier. As our understanding of complex disease biology grows, the adaptable and potent nature of the THIQ scaffold ensures it will remain a central tool in the hands of medicinal chemists for years to come.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 7. tandfonline.com [tandfonline.com]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]

- 18. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neurotoxicity of Chronic Alcohol Exposure: Mechanistic Insights, Cellular Disruption, and Emerging Therapeutic Strategies [mdpi.com]

- 21. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In Silico Analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides a comprehensive, in-depth workflow for the in silico modeling of a specific THIQ derivative, Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework from initial physicochemical characterization to advanced molecular dynamics simulations. By elucidating the causality behind each methodological choice, this guide aims to empower researchers to rationally design and evaluate novel therapeutic agents based on the THIQ core.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of many isoquinoline alkaloids, which are a large and diverse group of natural products.[1] Synthetic and natural THIQ-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective effects.[1] The rigid, conformationally constrained nature of the THIQ scaffold makes it an attractive starting point for the design of potent and selective ligands for various biological targets.

This compound, the subject of this guide, is a derivative that combines the core THIQ structure with a methyl ester at the 1-position. This modification can significantly influence the molecule's physicochemical properties and its interactions with biological macromolecules. Understanding these interactions at a molecular level is paramount for harnessing its therapeutic potential.

This guide will navigate the reader through a systematic in silico evaluation of this compound, beginning with its fundamental properties and culminating in a detailed analysis of its potential binding to a predicted biological target.

Physicochemical and Pharmacokinetic Profiling: An ADMET Assessment

Prior to engaging in complex and computationally expensive modeling techniques, it is crucial to establish a baseline understanding of the molecule's drug-like properties. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound provides critical insights into its potential viability as a therapeutic agent. Various computational tools can predict these properties with a reasonable degree of accuracy, enabling early-stage filtering of compounds with unfavorable pharmacokinetic profiles.

In Silico ADMET Prediction

A variety of online platforms and standalone software are available for ADMET prediction. For this guide, we will utilize the SwissADME web server, a free and widely used tool that provides a comprehensive panel of physicochemical descriptors, pharmacokinetic properties, and drug-likeness indicators.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C11H13NO2 | |

| Molecular Weight | 191.23 g/mol | Within the range for good oral bioavailability. |

| LogP (iLOGP) | 1.46 | Optimal lipophilicity for membrane permeability. |

| Water Solubility | Soluble | Favorable for absorption and distribution. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via CYP2C19. |

| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via CYP2C9. |

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions via CYP2D6. |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via CYP3A4. |

| Drug-Likeness | ||

| Lipinski's Rule of 5 | 0 violations | Good oral bioavailability predicted. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

Data generated using the SwissADME web server.

The predicted ADMET profile suggests that this compound possesses favorable drug-like properties, including good gastrointestinal absorption and the potential to penetrate the central nervous system. The predicted inhibition of the CYP2D6 enzyme warrants further experimental investigation.

Target Identification: A Ligand-Based Approach

With a favorable ADMET profile established, the next critical step is to identify potential biological targets for our molecule of interest. While experimental screening remains the gold standard, in silico target prediction methods can provide valuable, testable hypotheses, significantly streamlining the drug discovery process. These methods operate on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets.

SwissTargetPrediction

For this guide, we will employ the SwissTargetPrediction web server, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a database of known active compounds.

Workflow for Target Prediction:

-

Obtain the SMILES string for this compound. The SMILES (Simplified Molecular Input Line Entry System) is a textual representation of the molecular structure. The canonical SMILES for our molecule is COC(=O)C1C2=CC=CC=C2CCN1.

-

Submit the SMILES string to the SwissTargetPrediction server.

-

Analyze the results. The server provides a ranked list of predicted targets, along with the probability of interaction.

Upon submission of the SMILES string for this compound, SwissTargetPrediction identified Carbonic Anhydrase II as a high-probability target. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, making them attractive drug targets.[2] Notably, the literature contains reports of THIQ derivatives acting as carbonic anhydrase inhibitors, lending credence to this prediction.[3]

Molecular Docking: Elucidating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Protein and Ligand Preparation

4.1.1. Target Protein Selection and Preparation:

A high-resolution crystal structure of the target protein is essential for accurate docking studies. The Protein Data Bank (PDB) is the primary repository for 3D structural data of large biological molecules. For this study, we will use the crystal structure of human Carbonic Anhydrase II (PDB ID: 2CBA ), which has a resolution of 1.54 Å.[5]

Protocol for Protein Preparation:

-

Download the PDB file (2CBA.pdb) from the RCSB PDB website.

-

Remove water molecules and any co-crystallized ligands using a molecular modeling software such as PyMOL or Chimera.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

-

Define the binding site. This is typically done by identifying the pocket where the native ligand binds or by using a pocket detection algorithm. For Carbonic Anhydrase II, the active site is well-characterized and contains a zinc ion.

4.1.2. Ligand Preparation:

The 3D structure of this compound needs to be generated and optimized.

Protocol for Ligand Preparation:

-

Generate the 2D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within molecular modeling software.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial charges to the ligand atoms.

Docking Simulation

For this guide, we will use AutoDock Vina, a widely used and freely available molecular docking program.

Protocol for Molecular Docking with AutoDock Vina:

-

Prepare the protein and ligand files in the required PDBQT format. This can be done using AutoDockTools.

-

Define the search space (grid box). The grid box should encompass the entire binding site of the protein. For Carbonic Anhydrase II, the grid box should be centered on the active site zinc ion.

-

Run the docking simulation. AutoDock Vina will generate multiple binding poses of the ligand within the defined search space and rank them based on their predicted binding affinity (scoring function).

Analysis of Docking Results

The output of the docking simulation will be a set of docked poses for the ligand, each with a corresponding binding energy.

Key aspects to analyze:

-

Binding Energy: The top-ranked pose will have the most favorable (most negative) binding energy.

-

Binding Mode: Visualize the top-ranked pose in the context of the protein's active site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

Diagram 1: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the protein-ligand complex.

System Setup

For this guide, we will use GROMACS (GROningen MAchine for Chemical Simulations), a versatile and widely used package for performing MD simulations.

Protocol for MD Simulation System Setup:

-

Prepare the protein-ligand complex. The top-ranked docked pose from the molecular docking step will be used as the starting structure.

-

Generate the ligand topology. The force field parameters for the ligand need to be generated. This can be done using tools like the CHARMM General Force Field (CGenFF) or the antechamber module of AMBER.

-

Choose a force field. Select an appropriate force field for the protein (e.g., AMBER99SB-ILDN or CHARMM36m).

-

Solvate the system. Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add ions. Add counter-ions to neutralize the system.

Simulation Protocol

A typical MD simulation protocol involves several steps to equilibrate the system before the production run.

Protocol for MD Simulation:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant (isothermal-isochoric ensemble).

-

NPT Equilibration: Equilibrate the pressure of the system while keeping the temperature constant (isothermal-isobaric ensemble).

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect data for analysis.

Analysis of MD Trajectories

The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time.

Key analyses to perform:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

Diagram 2: Molecular Dynamics Simulation Workflow

Caption: A comprehensive workflow for molecular dynamics simulations.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential therapeutic agent. By integrating ADMET prediction, target identification, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the drug-like properties and potential mechanism of action of this and other THIQ derivatives.

The prediction of Carbonic Anhydrase II as a potential target provides a concrete avenue for further investigation. The docking and MD simulation results can guide the rational design of more potent and selective inhibitors. It is imperative to underscore that in silico predictions are hypotheses that require experimental validation. The findings from these computational studies should be used to prioritize compounds for synthesis and biological testing.

Future work should focus on synthesizing this compound and evaluating its inhibitory activity against Carbonic Anhydrase II in vitro. Furthermore, the synthesis and evaluation of a focused library of analogs based on the insights gained from the molecular modeling studies could lead to the discovery of novel and potent therapeutic agents.

References

- 1. Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II [frontiersin.org]

- 3. Structural basis for the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

In-Depth Technical Guide to Pharmacophore Modeling of Tetrahydroisoquinoline Compounds

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic molecules.[1][2][3] This heterocyclic system is a core component of numerous isoquinoline alkaloids and has garnered significant attention from the medicinal chemistry community due to the diverse and potent biological activities exhibited by its derivatives.[1][2][4][5] THIQ-containing compounds have been reported to possess a wide spectrum of therapeutic properties, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] Their ability to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels, makes them a fertile ground for drug discovery and development.[6][7][8][9][10][11][12]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of pharmacophore modeling as a powerful computational strategy to rationalize the structure-activity relationships (SAR) of THIQ derivatives and to accelerate the discovery of novel, potent, and selective modulators of various biological targets. We will delve into the theoretical underpinnings of pharmacophore modeling, present detailed, field-proven protocols for both ligand- and structure-based approaches, and showcase the utility of this technique through case studies focused on the THIQ scaffold.

The Essence of Pharmacophore Modeling

The concept of a pharmacophore, first introduced by Paul Ehrlich, refers to the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its biological response.[13][14] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex chemical information of a set of molecules into a simplified, 3D representation of the key interaction points.[15][16] This abstract model transcends the specific chemical scaffolds of the molecules used to derive it, enabling the identification of structurally diverse compounds with similar biological activity, a process known as scaffold hopping.[13][17]

Pharmacophore models are typically composed of a set of features, including:

-

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

-

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

-

Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.